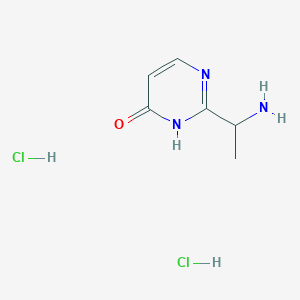![molecular formula C12H23ClN2O3 B13513955 tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13513955.png)
tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride: is a chemical compound with the following IUPAC name: tert-butyl (4-amino-2-oxabicyclo[3.1.1]heptan-1-yl)methylcarbamate. Its molecular formula is C₁₁H₂₀N₂O₃, and it has a molecular weight of 228.29 g/mol . This compound belongs to the class of carbamates and contains a bicyclic structure.
Preparation Methods
Industrial Production Methods: Industrial-scale production methods for this compound are not widely documented. It is likely that specialized chemical manufacturers or research laboratories synthesize it for specific applications.
Chemical Reactions Analysis
Reactivity: The compound may undergo various chemical reactions, including:
Substitution Reactions: Substitution of functional groups attached to the bicyclic ring.
Oxidation and Reduction Reactions: Alteration of the carbonyl or amino groups.
Acid-Base Reactions: Interaction with acids or bases to form salts.
Base-Catalyzed Hydrolysis: Employing strong bases to cleave the carbamate group.
Reductive Amination: Using reducing agents to convert carbonyl groups to amines.
Acid-Catalyzed Cyclization: Formation of the bicyclic ring.
Major Products: The major products formed during these reactions would include derivatives of the parent compound, such as modified carbamates or ring-opened forms.
Scientific Research Applications
Chemistry:
Building Block: tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride can serve as a building block for more complex molecules.
Drug Development: Researchers may explore its potential as a precursor for drug synthesis.
Pharmacology: Investigation of its biological activity and potential therapeutic applications.
Bioconjugation: Utilization in bioconjugation strategies for drug delivery or imaging.
Fine Chemicals: Used in the production of specialty chemicals.
Agrochemicals: Possible applications in crop protection.
Mechanism of Action
The exact mechanism by which tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride exerts its effects remains to be elucidated. Further research is needed to understand its interactions with molecular targets and pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C12H23ClN2O3 |
|---|---|
Molecular Weight |
278.77 g/mol |
IUPAC Name |
tert-butyl N-[(4-amino-2-oxabicyclo[3.1.1]heptan-1-yl)methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14-7-12-4-8(5-12)9(13)6-16-12;/h8-9H,4-7,13H2,1-3H3,(H,14,15);1H |
InChI Key |
BMTJRRXRZSMDPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)C(CO2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


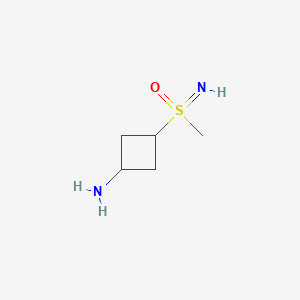
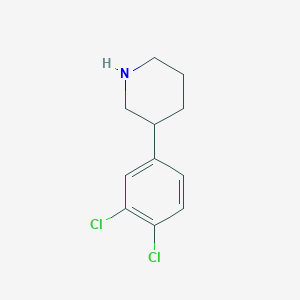

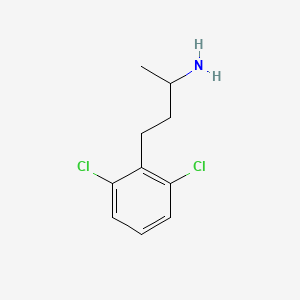
![tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate](/img/structure/B13513895.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride](/img/structure/B13513913.png)
![4-((Benzyloxy)carbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B13513923.png)
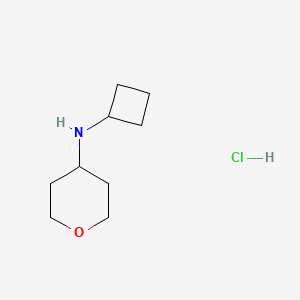

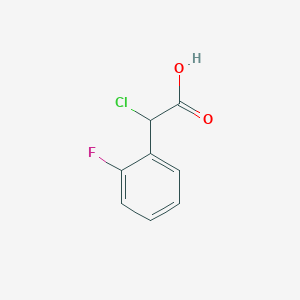


![1-{hexahydro-2H-furo[3,4-b]pyran-2-yl}methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13513965.png)
